1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxyl and methoxy functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone typically involves multiple steps, including the formation of the core phenyl structure, introduction of the piperidinyl group, and subsequent functionalization with hydroxyl and methoxy groups. Common synthetic routes may involve:
Aromatic substitution reactions: to introduce the hydroxyl and methoxy groups.
Nucleophilic substitution reactions: to attach the piperidinyl group.
Oxidation and reduction reactions: to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Lacks the piperidinyl group, which may affect its biological activity.
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone: Similar structure but with a methyl group instead of the piperidinyl group.
Uniqueness
1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of the piperidinyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15-4-3-11-23(13-15)14-19-20(24)10-9-18(22(19)26)21(25)12-16-5-7-17(27-2)8-6-16/h5-10,15,24,26H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBQXYIMTUZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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